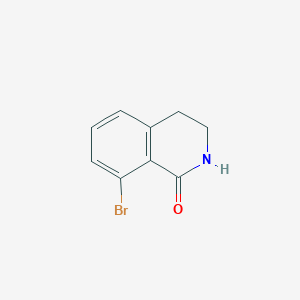

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-3H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOUCIUGFVUKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635137 | |

| Record name | 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159811-99-0 | |

| Record name | 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one: A Key Intermediate in Modern Drug Discovery

Introduction

In the landscape of contemporary medicinal chemistry, the strategic use of versatile molecular scaffolds is paramount to the efficient discovery and development of novel therapeutic agents. Among these, the 3,4-dihydroisoquinolin-1(2H)-one core represents a privileged structure, conferring favorable pharmacokinetic and pharmacodynamic properties to a range of biologically active molecules. This guide provides an in-depth technical overview of a particularly valuable derivative: 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one.

The introduction of a bromine atom at the 8-position of the dihydroisoquinolinone scaffold provides a crucial handle for synthetic elaboration. This halogen atom serves as a versatile functional group for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Consequently, this compound has emerged as a key building block in the synthesis of high-value pharmaceutical targets, most notably in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors for oncology.[1] This guide will elucidate the fundamental properties, synthesis, reactivity, and applications of this important intermediate, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage its full potential.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective application in multi-step syntheses. The properties of this compound are summarized in the table below. It is important to note that while some of these values are experimentally determined, others are predicted based on computational models, a common practice in modern chemical data management.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO | [2] |

| Molecular Weight | 226.07 g/mol | [2] |

| CAS Number | 1159811-99-0 | [2] |

| Appearance | Off-white to yellow solid-liquid mixture | [3] |

| Boiling Point (Predicted) | 456.7 ± 45.0 °C | [2] |

| Density (Predicted) | 1.559 ± 0.06 g/cm³ | [2] |

| Flash Point (Predicted) | 230.0 ± 28.7 °C | [2] |

| Refractive Index (Predicted) | 1.600 | [2] |

| Storage Temperature | 2-8°C (protect from light) | [4] |

Synthesis and Reactivity

The synthesis of this compound is most effectively achieved through a strategic ring expansion of a readily accessible precursor, 7-bromo-1-indanone, via the Schmidt reaction. This approach is favored due to the regiochemical control offered by the starting material, ensuring the desired placement of the bromine atom in the final product.

Synthetic Workflow Overview

The overall synthetic strategy involves two key stages: the synthesis of the 7-bromo-1-indanone precursor and its subsequent Schmidt rearrangement to yield the target this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a logical adaptation based on established procedures for the synthesis of isomeric bromo-3,4-dihydroisoquinolin-1(2H)-ones. The causality behind the choice of reagents and conditions is explained at each step to provide a deeper understanding of the process.

Step 1: Synthesis of 7-Bromo-1-indanone

The synthesis of the indanone precursor is a critical first step. While several methods exist, a palladium-catalyzed isomerization of a starting material derived from o-bromobenzaldehyde and an alkyne offers a modern and efficient route.[5]

-

Reaction Setup: To a solution of the starting alkyne in a suitable solvent such as toluene, add o-bromobenzaldehyde and a palladium acetate catalyst.

-

Reaction Conditions: The reaction is typically heated to reflux to drive the isomerization and cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 7-bromo-1-indanone.

Step 2: Schmidt Rearrangement to this compound

The Schmidt reaction is a classic method for the conversion of ketones to amides via a ring expansion mechanism.[6] The use of a strong acid catalyst is crucial for the protonation of the carbonyl group, which facilitates the nucleophilic attack by the azide.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 7-bromo-1-indanone (1 equivalent) in a suitable solvent such as dichloromethane. Cool the solution to 0°C in an ice bath.

-

Addition of Reagents: Slowly add a strong acid, such as methanesulfonic acid (approximately 10 equivalents), to the cooled solution. This is followed by the portion-wise addition of sodium azide (1.5 equivalents). The exothermicity of this addition must be carefully managed.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 3-15 hours). The reaction progress can be monitored by TLC, observing the consumption of the starting indanone.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide until the acidic solution is neutralized. The aqueous layer is then extracted multiple times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed in vacuo, and the resulting crude product is purified by silica gel column chromatography (eluent: a gradient of hexane/ethyl acetate) to afford this compound as a solid.

Applications in Medicinal Chemistry

The synthetic utility of this compound is most prominently demonstrated by its role as a key intermediate in the development of targeted therapies. The bromine atom at the 8-position allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Role in the Synthesis of PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response pathway.[1] In cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.[7] This has made PARP inhibitors a highly successful class of anti-cancer drugs.

This compound is a crucial precursor in the synthesis of several PARP inhibitors. The dihydroisoquinolinone core mimics the nicotinamide ribose moiety of the natural PARP substrate, NAD+, allowing it to bind to the active site of the enzyme. The bromine at the 8-position serves as a point of attachment for other pharmacophoric elements that enhance potency and selectivity.

Emerging Applications: STING Inhibitors

Recent research has also highlighted the potential of the 3,4-dihydroisoquinolin-1(2H)-one scaffold in the development of inhibitors for the Stimulator of Interferon Genes (STING) pathway.[8] The STING pathway is a critical component of the innate immune system, and its overactivation is implicated in various inflammatory and autoimmune diseases. The discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamides as potent STING inhibitors opens up new avenues for the application of this compound as a starting material for the synthesis of novel anti-inflammatory agents.

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be observed when handling this compound. It is classified as causing skin, eye, and respiratory irritation. Therefore, handling should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]

- 4. 8-bromo-1,2,3,4-tetrahydroisoquinoline CAS#: 75416-51-2 [chemicalbook.com]

- 5. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Feature Reviews in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound(1159811-99-0) 1H NMR spectrum [chemicalbook.com]

Technical Guide: 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic organic compound with potential applications in medicinal chemistry. The document details its chemical identity, physical properties, and key synthetic considerations. While direct experimental data on its biological activity remains limited in publicly accessible literature, this guide outlines standard experimental protocols for assessing its potential antimicrobial and neurological effects. The CAS number for this compound is 1159811-99-0.[1]

Chemical and Physical Properties

This compound is a brominated derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. The presence and position of the bromine atom are expected to influence its physicochemical properties and biological activity.

| Property | Value | Reference |

| CAS Number | 1159811-99-0 | [1] |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| Predicted Density | 1.559±0.06 g/cm³ | [1] |

| Predicted Boiling Point | 456.7±45.0 °C | [1] |

| Predicted Flash Point | 230.0±28.7 °C | [1] |

| Predicted Refractive Index | 1.600 | [1] |

Synthesis

Conceptual Synthetic Workflow:

References

An In-depth Technical Guide to 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one is a halogenated derivative of the 3,4-dihydroisoquinolin-1(2H)-one core structure. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its analogs, including potential anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological context of this compound, serving as a foundational resource for researchers in drug discovery and development.

Chemical Structure and Identification

This compound is characterized by an isoquinoline core, hydrogenated at the 3 and 4 positions, with a ketone group at position 1 and a bromine atom substituted at position 8 of the aromatic ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1159811-99-0[1] |

| Molecular Formula | C₉H₈BrNO[1] |

| Molecular Weight | 226.07 g/mol [2] |

| Canonical SMILES | C1C(=O)NC2=C(C=CC=C2Br)C1 |

| InChI Key | Not readily available |

Physicochemical Properties

Predicted physicochemical properties provide initial insights into the compound's behavior.

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 1.56 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 0 | |

| Topological Polar Surface Area | 29.1 Ų | |

| Boiling Point (Predicted) | 456.7 ± 45.0 °C | |

| Density (Predicted) | 1.559 ± 0.06 g/cm³ |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its synthesis can be conceptually approached through established methods for related dihydroisoquinolinones. The Bischler-Napieralski and Pictet-Spengler reactions are common strategies for constructing the dihydroisoquinoline core.[3][4] A plausible synthetic route could involve the cyclization of a suitably substituted β-phenylethylamine derivative.

One potential synthetic approach is the Schmidt reaction of 4-bromo-1-indanone. A similar procedure has been reported for the synthesis of the 6-bromo isomer from 5-bromo-1-indanone.[5]

Conceptual Experimental Workflow for Synthesis:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Hypothetical Protocol (Adapted from the synthesis of 6-bromo-3,4-dihydro-2H-isoquinolin-1-one[5]):

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1-indanone (1.0 eq) in dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C and add methanesulfonic acid followed by the portion-wise addition of sodium azide (1.5 eq).

-

Reaction: Allow the mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Workup: Upon completion, carefully quench the reaction by the slow addition of 1.0 M aqueous sodium hydroxide until the solution is basic.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography to yield this compound.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of the compound. While a complete, publicly available dataset is limited, a commercial supplier offers the 1H NMR spectrum for this compound.[6]

Expected Spectroscopic Features:

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons, with splitting patterns influenced by the bromine substituent. Signals for the two methylene groups (-CH₂-CH₂-) in the dihydro portion of the ring would likely appear as triplets in the aliphatic region. The N-H proton would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show nine distinct carbon signals, including a signal for the carbonyl carbon in the downfield region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the C=O stretching of the amide group and a band for the N-H stretching.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively reported in peer-reviewed literature. However, the broader class of isoquinoline and quinoline derivatives, particularly those with halogen substitutions, has shown promise in several therapeutic areas.

5.1. Anticancer Potential:

Brominated quinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[7] The position and number of bromine substituents can influence the cytotoxic effects. While no specific IC₅₀ values are available for this compound, its structural similarity to other active compounds suggests it may warrant investigation as a potential anticancer agent.

5.2. Anti-inflammatory Activity:

Certain brominated indole derivatives, structurally related to the isoquinoline core, have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This anti-inflammatory effect is often linked to the modulation of signaling pathways such as the NF-κB pathway.[8] The potential of this compound to modulate these pathways remains to be explored.

Potential Signaling Pathway Interaction:

Caption: Hypothetical modulation of the NF-κB signaling pathway.

5.3. Antimicrobial Activity:

Halogenated aromatic compounds are known to possess antimicrobial properties. Studies on other brominated heterocyclic compounds have demonstrated activity against a range of bacteria and fungi.[9] The minimum inhibitory concentration (MIC) of this compound against various microbial strains would need to be determined to assess its potential as an antimicrobial agent.

Conclusion and Future Directions

This compound represents a chemical scaffold with potential for further investigation in drug discovery. Based on the activities of structurally related compounds, future research should focus on:

-

Development and optimization of a reliable and high-yielding synthetic protocol.

-

Full spectroscopic characterization (¹H NMR, ¹³C NMR, MS, IR) to establish a reference dataset.

-

Systematic screening for biological activity, including in vitro assays to determine anticancer (IC₅₀ values against a panel of cancer cell lines), anti-inflammatory (inhibition of cytokine release), and antimicrobial (MIC values) properties.

-

Mechanistic studies to elucidate the specific signaling pathways modulated by this compound.

This technical guide provides a starting point for researchers interested in exploring the therapeutic potential of this compound and its derivatives. The structural features of this compound, combined with the known bioactivities of its chemical class, make it a compelling candidate for further investigation in the development of novel therapeutic agents.

References

- 1. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

- 6. This compound(1159811-99-0) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one molecular weight

An In-Depth Technical Guide to 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

Introduction

This compound is a heterocyclic organic compound featuring a bicyclic isoquinolinone core. This lactam structure, substituted with a bromine atom on the aromatic ring, serves as a crucial building block in medicinal chemistry and organic synthesis. Its strategic importance lies in its utility as a versatile intermediate for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the dihydroisoquinolin-1(2H)-one scaffold is a recognized pharmacophore in numerous bioactive molecules.[1]

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into its core physicochemical properties, detailed synthetic protocols, characterization methods, and its established role in the synthesis of central nervous system (CNS) agents and other potential therapeutics.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Source |

| Molecular Weight | 226.07 g/mol | [1][2] |

| Molecular Formula | C₉H₈BrNO | [1][2] |

| CAS Number | 1159811-99-0 | [2] |

| Appearance | Solid | [3] |

| Topological Polar Surface Area | 29.1 Ų | [2] |

| Storage Temperature | 2-8°C | [1] |

Molecular Structure and Chemical Reactivity

The structure of this compound is foundational to its chemical behavior and utility.

Caption: 2D structure of this compound.

The key structural features include:

-

Lactam Moiety: The cyclic amide (lactam) is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The nitrogen atom is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor.

-

Aromatic Ring: The benzene ring is electron-rich, but the bromine atom acts as a deactivating group (via induction) yet is an ortho-, para-director for electrophilic aromatic substitution.

-

Bromo Substituent: The C-Br bond at the 8-position is the most significant feature for synthetic diversification. It is susceptible to a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various carbon and heteroatom substituents.

Synthesis Protocol: Schmidt Rearrangement

The synthesis of substituted dihydroisoquinolin-1(2H)-ones is often achieved via a Schmidt rearrangement of the corresponding indanone precursor. This method is efficient and provides a direct route to the desired lactam core. The following protocol is adapted from established procedures for related isomers.[3][4]

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Materials:

-

7-Bromo-2,3-dihydro-1H-inden-1-one (1 equivalent)

-

Methanesulfonic acid (approx. 5-10 volumes)

-

Dichloromethane (DCM) (approx. 10-20 volumes)

-

Sodium azide (NaN₃) (1.3-1.5 equivalents)

-

1M Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

Reaction Setup: To a solution of 7-bromo-2,3-dihydro-1H-inden-1-one in dichloromethane, add methanesulfonic acid at 0°C (ice-water bath) under constant stirring. The strong acid acts as both a solvent and a catalyst.

-

Schmidt Reaction: Slowly and portion-wise, add sodium azide to the cooled reaction mixture. Causality Note: This addition must be slow and controlled as the reaction can be exothermic and produces nitrogen gas. Sodium azide reacts with the protonated ketone, initiating the rearrangement. The hydrazoic acid (HN₃) formed in situ is highly toxic and explosive; this reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 15-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Once the starting material is consumed, carefully cool the mixture back to 0°C and slowly quench the reaction by adding 1M aqueous NaOH solution until the pH is strongly basic (pH > 10). This step neutralizes the strong acid and destroys any residual azide.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Final Product: Combine the pure fractions and evaporate the solvent to afford this compound as a solid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The expected results are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons (typically in the δ 7.0-8.0 ppm range), with splitting patterns consistent with a 1,2,3-trisubstituted benzene ring. Two triplet signals corresponding to the two methylene (-CH₂-) groups of the dihydroisoquinoline core would be expected around δ 3.0-3.5 ppm. A broad singlet for the N-H proton will also be present, typically downfield.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display nine distinct carbon signals. The carbonyl carbon of the lactam will appear significantly downfield (~165-170 ppm). Six signals will be in the aromatic region (120-140 ppm), including the carbon bearing the bromine atom. Two signals in the aliphatic region will correspond to the methylene carbons.

-

Mass Spectrometry (MS): The mass spectrum, typically acquired using electrospray ionization (ESI), will show a characteristic pair of peaks for the molecular ion [M+H]⁺ at m/z 226 and 228. This isotopic pattern, with two peaks of nearly equal intensity, is the definitive signature of a molecule containing one bromine atom.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value starting material or intermediate.[1]

Scaffold for CNS-Active Agents

The tetrahydroisoquinoline core is a well-established scaffold in neuropharmacology.[5] By extension, related structures like dihydroisoquinolin-1(2H)-ones are actively explored for developing agents targeting the central nervous system, with potential applications as antipsychotic, antidepressant, or anxiolytic drugs.[1] The 8-bromo position allows for the introduction of diverse substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

Role in Oncology: EZH2 Inhibitors

The dihydroisoquinolin-1(2H)-one core has been successfully utilized in the design of potent inhibitors for epigenetic targets. A notable example is in the development of inhibitors for the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in various cancers.[6] In this context, the lactam structure serves as a rigid scaffold to correctly orient pharmacophoric elements for optimal binding to the target enzyme. The ability to functionalize the aromatic ring via the bromine handle is critical for optimizing potency and drug-like properties.

References

- 1. This compound [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. 7-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 891782-60-8 [chemicalbook.com]

- 4. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one: A Technical Guide to its Core Characteristics and Synthesis

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the discovery, history, and synthesis of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, a key building block in medicinal chemistry. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of synthetic pathways.

The heterocyclic scaffold of 3,4-dihydroisoquinolin-1(2H)-one is a prevalent motif in numerous biologically active natural products and synthetic molecules, demonstrating a wide array of therapeutic applications including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] Within this important class of compounds, this compound has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[3][4][5] This document serves as a technical guide to the core aspects of this compound, from its initial discovery to its synthesis and physical properties.

Discovery and Historical Context

The specific discovery and initial synthesis of this compound are not extensively documented in readily available historical records. Its emergence is closely tied to the broader exploration of the isoquinolinone scaffold in medicinal chemistry. The development of synthetic methodologies for creating substituted 3,4-dihydroisoquinolin-1(2H)-ones has been a continuous area of research, with numerous strategies being reported.[1] The introduction of a bromine atom at the 8-position provides a crucial synthetic handle for further molecular elaboration through various cross-coupling reactions, making it a desirable intermediate for constructing diverse molecular architectures. Its significance grew with the intensified search for novel PARP inhibitors, where it serves as a key precursor for the synthesis of complex drug candidates like Olaparib.[3][6]

Physicochemical Properties

This compound is a solid at room temperature with the chemical formula C₉H₈BrNO. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| CAS Number | 1159811-99-0 |

| Appearance | Solid |

Synthetic Pathways

The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core generally involves the intramolecular cyclization of a suitably substituted phenethylamine derivative. While the seminal publication for the synthesis of the 8-bromo derivative is not readily apparent, established methods for analogous compounds provide a clear blueprint for its preparation. One of the most common and effective strategies is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine.[7]

A plausible and widely applicable synthetic route to this compound commences from 2-bromophenylacetic acid. The general workflow for such a synthesis is depicted below.

Caption: General synthetic workflow for this compound.

Experimental Protocols

Below are generalized experimental protocols for the key transformations in the synthesis of this compound, based on established methodologies for similar compounds.

Step 1: Synthesis of 2-(2-Bromophenyl)acetamide

This step involves the conversion of 2-bromophenylacetic acid to its corresponding amide.

-

Reagents: 2-bromophenylacetic acid, thionyl chloride or oxalyl chloride, ammonia solution.

-

Procedure:

-

To a solution of 2-bromophenylacetic acid in an anhydrous solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride) and reflux the mixture to form the acid chloride.

-

Remove the excess chlorinating agent under reduced pressure.

-

Dissolve the crude acid chloride in an appropriate solvent and add it dropwise to a cooled, concentrated solution of ammonia.

-

Stir the reaction mixture, and upon completion, extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-(2-bromophenyl)acetamide, which can be purified by recrystallization.

-

Step 2: Intramolecular Cyclization to this compound

This key step forms the dihydroisoquinolinone ring system.

-

Reagents: 2-(2-Bromophenyl)acetamide, a strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent).

-

Procedure:

-

Heat a mixture of 2-(2-bromophenyl)acetamide and a strong acid catalyst (e.g., polyphosphoric acid) at an elevated temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Applications in Drug Discovery

The strategic placement of the bromine atom on the aromatic ring of this compound makes it a highly versatile intermediate in drug discovery. It serves as a linchpin for the introduction of various substituents through modern cross-coupling reactions, enabling the synthesis of extensive libraries of compounds for biological screening. A significant application of this compound is in the synthesis of PARP inhibitors, a class of targeted cancer therapies.

The logical relationship for its application in the synthesis of PARP inhibitors can be visualized as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Olaparib | C24H23FN4O3 | CID 23725625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a significant structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active natural products and synthetic molecules.[1] Derivatives of this core structure have demonstrated a wide range of therapeutic potential, including antitumor, antimicrobial, antiviral, and antifungal activities.[1] This guide focuses on the specific derivative, 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, a compound of interest for its potential as a synthetic intermediate and a pharmacologically active agent. While in-depth public research on this specific molecule is limited, its structural features—combining the dihydroisoquinolinone core with a bromine substituent—suggest its utility in drug discovery and chemical biology. This document collates available physicochemical data, proposes a detailed synthetic protocol based on established chemical transformations for analogous structures, and presents a hypothetical biological context to underscore its research potential.

Core Compound Properties

This compound is a halogenated heterocyclic compound. The bromine atom at the 8-position can serve as a handle for further functionalization through cross-coupling reactions or influence the molecule's electronic properties and binding affinities with biological targets.

Physicochemical Data

Quantitative data for this compound is primarily available from chemical suppliers. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 1159811-99-0 | [2] |

| Molecular Formula | C₉H₈BrNO | [2] |

| Molecular Weight | 226.07 g/mol | [2] |

| Exact Mass | 224.97893 u | [2] |

| Boiling Point (Predicted) | 456.7 ± 45.0 °C | [2] |

| Density (Predicted) | 1.559 ± 0.06 g/cm³ | [2] |

| Flash Point (Predicted) | 230.0 ± 28.7 °C | [2] |

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis for this compound is not widely published, a plausible and efficient route can be extrapolated from established methods for analogous compounds, such as the synthesis of 6-bromo-3,4-dihydro-2H-isoquinolin-1-one from 5-bromo-1-indanone via a Schmidt rearrangement.[3]

Proposed Synthetic Protocol: Schmidt Rearrangement

This protocol describes the synthesis of the title compound from the commercially available precursor, 7-Bromo-1-indanone. The key transformation is an acid-catalyzed Schmidt reaction, which involves the reaction of a ketone with hydrazoic acid (generated in situ from sodium azide) to yield a lactam after rearrangement.

Reaction Scheme:

7-Bromo-1-indanone → this compound

Materials and Reagents:

-

7-Bromo-1-indanone

-

Sodium Azide (NaN₃)

-

Methanesulfonic acid (CH₃SO₃H)

-

Dichloromethane (DCM)

-

1.0 M Sodium Hydroxide (NaOH) solution

-

Saturated brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 7-Bromo-1-indanone (5.0 mmol, 1.0 eq) in dichloromethane (30 mL). Cool the flask to 0°C using an ice-water bath.

-

Reagent Addition: Slowly and sequentially add methanesulfonic acid (15 mL), followed by the portion-wise addition of sodium azide (7.5 mmol, 1.5 eq) to the cooled reaction mixture. Caution: Sodium azide is highly toxic, and the reaction may produce hydrazoic acid, which is volatile and explosive. This step must be performed in a well-ventilated fume hood.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly add 1.0 M aqueous sodium hydroxide solution (approx. 50 mL) to quench the reaction and neutralize the acid. Ensure the pH of the aqueous layer is basic.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous phase with dichloromethane (2 x 30 mL).

-

Washing and Drying: Combine all organic layers and wash with saturated brine solution (1 x 40 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a petroleum ether/ethyl acetate gradient (e.g., starting from 5:1 v/v) to afford pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the proposed synthesis and purification process.

Caption: A flowchart of the proposed synthesis and purification process.

Potential Biological Activity and Signaling Pathways

The dihydroisoquinolinone scaffold is associated with a range of biological activities, including antitumor and anti-inflammatory effects.[1][4] While the specific mechanism of this compound has not been elucidated, a common target for anti-inflammatory compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inhibition of this pathway can prevent the transcription of pro-inflammatory cytokines.

Hypothetical Mechanism of Action: NF-κB Pathway Inhibition

The diagram below illustrates a hypothetical mechanism where a derivative of the title compound could act as an inhibitor of the IKK (IκB kinase) complex, a critical upstream regulator of NF-κB activation. This is a plausible, though unconfirmed, pathway given the known activities of related molecular scaffolds.

Caption: A hypothetical signaling pathway showing inhibition of NF-κB activation.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, chemical entity. Its synthesis is achievable through established organic chemistry reactions, and its structure is rooted in a pharmacologically significant scaffold. Future research should focus on the confirmed synthesis and characterization of this compound, followed by screening against various biological targets, such as kinases and other enzymes involved in inflammatory or oncogenic pathways. The bromine substituent provides a key site for the generation of a chemical library to explore structure-activity relationships (SAR), making it an attractive starting point for novel drug discovery campaigns.

References

- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 4. Cas 943749-58-4,8-bromo-1,2-dihydroisoquinolin-3(4H)-one | lookchem [lookchem.com]

The Latent Therapeutic Potential of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one: A Technical Whitepaper on its Core Scaffold as a Privileged Motif for PARP Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydroisoquinolin-1(2H)-one core structure has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential for the development of novel therapeutic agents. This technical guide delves into the prospective biological activity of 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one, primarily through the lens of its core structure's well-documented role in the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. While direct biological data for the 8-bromo substituted compound is limited, this whitepaper will establish its therapeutic potential by examining the extensive research on related derivatives. We will provide a comprehensive overview of the mechanism of action, structure-activity relationships, detailed experimental protocols for assessing biological activity, and a forward-looking perspective on its application in drug discovery, particularly in oncology.

Introduction: The Promise of the 3,4-dihydroisoquinolin-1(2H)-one Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one moiety is a key structural feature in a variety of biologically active compounds. Its rigid, bicyclic framework provides a robust platform for the strategic placement of functional groups, enabling precise interactions with biological targets. While this compound is often cited as a synthetic intermediate for central nervous system (CNS) agents, its core scaffold has garnered significant attention for a distinct and highly valuable therapeutic application: the inhibition of Poly(ADP-ribose) polymerase (PARP).[1]

PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, playing a central role in the repair of single-strand DNA breaks (SSBs).[2] In the context of cancer therapy, inhibiting PARP in tumors with pre-existing DNA repair deficiencies, such as those with BRCA1/2 mutations, leads to a synthetic lethality, making PARP inhibitors a cornerstone of modern oncology. Several PARP inhibitors have been approved for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancer.[3]

This guide will focus on the compelling evidence supporting the 3,4-dihydroisoquinolin-1(2H)-one scaffold as a potent PARP inhibitor and, by extension, the untapped potential of this compound in this therapeutic arena.

Mechanism of Action: PARP Inhibition

The primary mechanism by which 3,4-dihydroisoquinolin-1(2H)-one derivatives exert their anticancer effects is through the competitive inhibition of PARP enzymes at the NAD+ binding site.

The PARP Signaling Pathway in DNA Repair

Upon detection of a single-strand DNA break, PARP1 binds to the damaged site and catalyzes the transfer of ADP-ribose units from its substrate, NAD+, to itself and other acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

Caption: PARP1-mediated DNA single-strand break repair signaling pathway.

Synthetic Lethality in Cancer

In cancer cells with mutations in genes responsible for homologous recombination (HR), such as BRCA1 and BRCA2, the repair of double-strand breaks is compromised. When PARP is inhibited in these cells, single-strand breaks accumulate and are converted to double-strand breaks during DNA replication. The inability to repair these double-strand breaks through the defective HR pathway leads to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancers.

Quantitative Data and Structure-Activity Relationship (SAR)

A significant body of research has explored the SAR of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as PARP inhibitors. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50).

In Vitro PARP1 and PARP2 Inhibitory Activities

The following table summarizes the in vitro inhibitory activities of a selection of 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives against PARP1 and PARP2.[2]

| Compound | R | PARP1 IC50 (µM) | PARP2 IC50 (µM) | Selectivity Index (PARP1/PARP2) |

| 3a | H | >50 | >50 | - |

| 3b | 4-Fluorophenyl | 1.2 ± 0.2 | 0.15 ± 0.03 | 8.0 |

| 3c | 4-Chlorophenyl | 0.85 ± 0.15 | 0.11 ± 0.02 | 7.7 |

| 3d | 4-Bromophenyl | 0.75 ± 0.12 | 0.09 ± 0.01 | 8.3 |

| 3e | 4-Iodophenyl | 0.60 ± 0.10 | 0.07 ± 0.01 | 8.6 |

| 3f | 4-Methylphenyl | 2.5 ± 0.4 | 0.30 ± 0.05 | 8.3 |

| 3g | 4-Methoxyphenyl | 3.1 ± 0.5 | 0.40 ± 0.06 | 7.8 |

| 3l (Lead) | 4-([1,4'-bipiperidine]-1'-carbonyl)phenyl | 0.025 ± 0.004 | 0.005 ± 0.001 | 5.0 |

| Olaparib | (Reference) | 0.0019 | 0.0004 | 4.8 |

Data extracted from Safrygin et al., J Enzyme Inhib Med Chem, 2021.[2]

Structure-Activity Relationship Insights

The data reveals several key SAR trends for this scaffold:

-

The Carboxamide Moiety: The presence of a carboxamide group at the 4-position is crucial for activity.

-

Aromatic Substituents: Substitution on the phenyl ring of the carboxamide significantly influences potency. Halogen substitutions (F, Cl, Br, I) at the para-position generally lead to potent inhibitors.

-

The "Western" Motif: The nature of the substituent on the carboxamide nitrogen (the "western" portion) is a key determinant of high potency. The lead compound, 3l , which features a 1,4'-bipiperidine moiety, demonstrates nanomolar inhibitory activity, highlighting the importance of a larger, more complex group at this position for optimal interaction with the PARP active site.[2]

-

Fluorine Substitution on the Isoquinolinone Core: The introduction of a fluorine atom at the 7-position of the 3,4-dihydroisoquinolin-1(2H)-one core can further enhance potency.[2]

While no specific data for an 8-bromo substitution was found in the context of PARP inhibition, the general tolerance and even benefit of halogen substitutions on the aromatic rings of this scaffold suggest that this compound could be a viable starting point for the design of novel PARP inhibitors. The bromine atom could potentially engage in halogen bonding interactions within the PARP active site, a strategy that has been successfully employed in the design of other enzyme inhibitors.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to evaluate the PARP inhibitory potential of compounds based on the this compound scaffold.

Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides

The synthesis of the target carboxamides generally involves a multi-step process, with the Castagnoli-Cushman reaction being a key transformation to construct the 3,4-dihydroisoquinolin-1(2H)-one core.[2]

References

An In-depth Technical Guide to 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound belonging to the isoquinoline family. Its structure has garnered interest in medicinal chemistry due to the prevalence of the 3,4-dihydroisoquinolin-1(2H)-one scaffold in numerous biologically active natural products and synthetic molecules. This guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, potential biological activities, and mechanism of action. While specific quantitative data and detailed experimental protocols for this exact compound are limited in publicly accessible literature, this document compiles the existing information and provides context through related compounds and general methodologies. The primary hypothesized mechanism of action for this class of compounds is the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.

Chemical Properties and Data

This compound is characterized by the chemical formula C₉H₈BrNO.[1] The core structure consists of a bicyclic system with a bromine atom substituted at the 8th position of the isoquinolinone ring.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| CAS Number | 1159811-99-0 | [1] |

| Predicted Density | 1.559±0.06 g/cm³ | [1] |

| Predicted Boiling Point | 456.7±45.0 °C | [1] |

| Predicted Flash Point | 230.0±28.7 °C | [1] |

| Predicted Refractive Index | 1.600 | [1] |

Synthesis

Representative Synthetic Protocol: Synthesis of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one from 5-Bromo-1-indanone

The following protocol for a closely related isomer is provided as a representative example of a potential synthetic strategy.

Reaction Scheme:

A representative synthesis of a bromo-dihydroisoquinolinone.

Materials:

-

5-bromo-1-indanone

-

Dichloromethane (CH₂Cl₂)

-

Methanesulfonic acid (CH₃SO₃H)

-

Sodium azide (NaN₃)

-

1.0 M aqueous sodium hydroxide (NaOH)

-

Saturated brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate

-

Silica gel

Procedure:

-

In a 100 mL round-bottom flask, 1.08 g (5.1 mmol) of 5-bromo-1-indanone is placed.

-

The flask is cooled to 0°C, and 30 mL of dichloromethane, 15 mL of methanesulfonic acid, and 0.5 g (7.7 mmol) of sodium azide are added sequentially.

-

The reaction mixture is stirred at room temperature for 3 hours.

-

To quench the reaction, 50 mL of 1.0 M aqueous sodium hydroxide is slowly added to the reaction solution.

-

The aqueous phase is extracted with 100 mL of dichloromethane.

-

The organic phase is washed with 40 mL of saturated brine, dried over anhydrous sodium sulfate, and filtered.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a 3:1 mixture of petroleum ether and ethyl acetate as the eluent to yield the final product.

Biological Activity and Potential Mechanism of Action

While specific biological data for this compound is scarce, the broader class of 3,4-dihydroisoquinolin-1(2H)-one derivatives has been investigated for various therapeutic applications, including as antitumor, anti-inflammatory, and antimicrobial agents.[4] A significant area of research for this scaffold is the inhibition of Poly(ADP-ribose) polymerase (PARP).[5]

PARP Inhibition

PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[6] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality.[6]

Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound as a PARP inhibitor in a BRCA-deficient cancer cell.

Hypothesized PARP inhibition by this compound.

Quantitative Biological Data

There is a notable absence of publicly available, peer-reviewed quantitative biological data, such as IC₅₀ or EC₅₀ values, for this compound. Research on related 3,4-dihydroisoquinolin-1(2H)-one derivatives has demonstrated potent PARP inhibition, but direct quantitative comparisons are not possible without specific data for the title compound.

Experimental Protocols

Detailed experimental workflows for assays specifically utilizing this compound are not available. However, a general protocol for a PARP1 inhibition assay is provided below to illustrate a typical experimental approach for this class of compounds.

General PARP1 Chemiluminescent Assay Protocol

This protocol is adapted from commercially available assay kits and represents a general workflow.

A general workflow for a PARP1 chemiluminescent assay.

Procedure:

-

Plate Coating: A 96-well plate is coated with histone proteins, which will serve as the substrate for PARP1.

-

Reaction Incubation: Purified recombinant PARP1 enzyme, an activated DNA template, and various concentrations of the inhibitor (this compound) are added to the wells. The enzymatic reaction is initiated by the addition of a biotinylated NAD+ mixture.

-

Washing: The plate is washed to remove any unbound reagents.

-

Streptavidin-HRP Addition: Streptavidin conjugated to horseradish peroxidase (HRP) is added to the wells and binds to the biotinylated ADP-ribose chains created by PARP1.

-

Second Washing: The plate is washed again to remove any unbound streptavidin-HRP.

-

Substrate Addition: A chemiluminescent HRP substrate (such as ECL) is added to the wells.

-

Signal Detection: The chemiluminescence, which is proportional to the PARP1 activity, is measured using a plate reader.

-

Data Analysis: The data is analyzed to determine the concentration of the inhibitor that causes 50% inhibition of PARP1 activity (the IC₅₀ value).

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of 3,4-dihydroisoquinolin-1(2H)-one derivatives, which have shown promise as PARP inhibitors. However, a significant gap exists in the scientific literature regarding the specific synthesis, quantitative biological activity, and detailed mechanism of action of this particular compound. Future research should focus on developing and publishing a robust and scalable synthesis for this compound. Subsequent studies should then aim to thoroughly characterize its biological activity, including determining its IC₅₀ values against PARP1 and other PARP family members, as well as evaluating its efficacy in relevant cancer cell lines. Such data would be invaluable for the drug development community and would clarify the therapeutic potential of this specific chemical entity.

References

- 1. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one Scaffold: A Privileged Core in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one scaffold is a heterocyclic motif of significant interest in medicinal chemistry. Its rigid, bicyclic structure provides a valuable framework for the design of targeted therapeutics. This technical guide delves into the key features of this scaffold, including its physicochemical properties, synthesis, and its prominent role as a pharmacophore, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology. Detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways are provided to support researchers in the exploration and exploitation of this promising chemical entity.

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one core is a prevalent scaffold in numerous biologically active natural products and synthetic molecules.[1] The introduction of a bromine atom at the 8-position offers a strategic handle for further functionalization through various cross-coupling reactions, enabling the exploration of chemical space and the optimization of pharmacological activity. This guide focuses specifically on the 8-bromo derivative, a key building block in the synthesis of potent enzyme inhibitors.

Physicochemical Properties

The physicochemical properties of the this compound scaffold are crucial for its behavior in biological systems and its suitability as a drug candidate. A summary of its key computed and experimental properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO | Echemi |

| Molecular Weight | 226.07 g/mol | Echemi |

| XLogP3 | 1.9 | Echemi |

| Hydrogen Bond Donor Count | 1 | Echemi |

| Hydrogen Bond Acceptor Count | 1 | Echemi |

| Topological Polar Surface Area | 29.1 Ų | Echemi |

| Boiling Point (Predicted) | 456.7 ± 45.0 °C | Echemi |

| Density (Predicted) | 1.559 ± 0.06 g/cm³ | Echemi |

Table 1: Physicochemical Properties of this compound

Synthesis of the Scaffold

The synthesis of the this compound scaffold can be achieved through several established synthetic routes, most notably via the Bischler-Napieralski or Pictet-Spengler reactions, followed by subsequent modifications.[2][3][4][5][6][7][8] Below is a detailed experimental protocol adapted from related syntheses for the conceptual preparation of the target scaffold.

General Synthetic Workflow

A common strategy involves the preparation of a suitably substituted β-phenylethylamine, followed by acylation and subsequent intramolecular cyclization. The bromine substituent can be introduced either at an early stage on the starting materials or later in the synthetic sequence.

Detailed Experimental Protocol (Adapted from Bischler-Napieralski Reaction)

Materials:

-

2-(2-Bromophenyl)ethan-1-amine

-

Acetyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Phosphorus oxychloride (POCl₃)

-

Acetonitrile

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture

Step 1: N-acylation of 2-(2-Bromophenyl)ethan-1-amine

-

Dissolve 2-(2-Bromophenyl)ethan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-bromophenethyl)acetamide.

Step 2: Intramolecular Cyclization

-

Dissolve the crude N-(2-bromophenethyl)acetamide (1.0 eq) in anhydrous acetonitrile.

-

Add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford this compound.

Biological Activity and Therapeutic Applications

The this compound scaffold is a cornerstone in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs).[3][9][10][11]

PARP-1 Inhibition and Synthetic Lethality

Inhibition of PARP-1 prevents the repair of SSBs, which, upon DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1/2), the accumulation of DSBs leads to cell death, a concept known as synthetic lethality.[12] This makes PARP inhibitors a targeted therapy for such cancers.

Quantitative Biological Data

Derivatives of the isoquinolinone scaffold have demonstrated potent inhibitory activity against PARP-1. Table 2 summarizes the IC₅₀ values for selected isoquinolinone-based PARP inhibitors, highlighting the potential of this scaffold.

| Compound ID | Scaffold Variation | PARP-1 IC₅₀ (nM) | Reference |

| Olaparib | Phthalazinone | 5 | [8] |

| Rucaparib | Phthalazinone | 7 | [8] |

| Talazoparib | Phthalazinone | 1 | [8] |

| Isoquinolinone Analog 1 | Isoquinolinone | 12 | [8] |

| Naphthyridinone Analog 34 | Naphthyridinone | Not specified, but highly potent | [13][14] |

| Quinoxaline Analog 8a | Quinoxaline | 2.31 | [15] |

| Quinoxaline Analog 5 | Quinoxaline | 3.05 | [15] |

| Pyridopyridazinone 8a | Pyridopyridazinone | 36 | [16] |

| Quinazolinone 12c | Quinazolinone | 30.38 | [6] |

Table 2: PARP-1 Inhibitory Activity of Selected Heterocyclic Scaffolds

Experimental Protocol: In Vitro PARP-1 Enzymatic Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of compounds based on the this compound scaffold against PARP-1. This is a chemiluminescent assay that measures the incorporation of biotinylated NAD+ into histone proteins.[1]

Assay Workflow

Detailed Protocol

Materials:

-

96-well white opaque assay plates

-

Recombinant human PARP-1 enzyme

-

Activated DNA

-

Histone H1

-

Biotinylated NAD⁺

-

PARP assay buffer

-

Blocking buffer (e.g., 5% BSA in PBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Test compounds (dissolved in DMSO)

-

Plate reader with luminescence detection

Procedure:

-

Plate Coating:

-

Coat the wells of the 96-well plate with Histone H1 solution overnight at 4 °C.

-

Wash the plate three times with PBST.

-

-

Blocking:

-

Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Wash the plate three times with PBST.

-

-

Inhibitor Addition:

-

Prepare serial dilutions of the test compounds in PARP assay buffer.

-

Add the diluted compounds to the respective wells. Include wells for positive control (no inhibitor) and negative control (no enzyme).

-

-

Enzyme Reaction:

-

Prepare a master mix containing PARP-1 enzyme and activated DNA in PARP assay buffer.

-

Add the master mix to all wells except the negative control.

-

Initiate the reaction by adding biotinylated NAD⁺ to all wells.

-

Incubate the plate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate three times with PBST.

-

Add Streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with PBST.

-

Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the positive control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The this compound scaffold represents a highly valuable and versatile core in modern drug discovery. Its synthetic tractability and proven success as a pharmacophore, particularly in the realm of PARP inhibition, underscore its importance. The bromine handle at the 8-position provides a crucial point for diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This technical guide provides a foundational understanding of this scaffold, offering detailed protocols and data to aid researchers in their efforts to develop novel and effective therapeutics based on this privileged structure. Further exploration of this scaffold is warranted to unlock its full potential in addressing unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. PARP assay [assay-protocol.com]

- 16. bellbrooklabs.com [bellbrooklabs.com]

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one: An In-Depth Technical Guide on Hypothesized Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromo-3,4-dihydroisoquinolin-1(2H)-one is a synthetic small molecule belonging to the isoquinolinone class of heterocyclic compounds. While direct and extensive research on this specific molecule is limited, the well-documented biological activities of the 3,4-dihydroisoquinolin-1(2H)-one scaffold provide a strong basis for formulating several well-supported hypotheses regarding its mechanism of action. This technical guide synthesizes the available evidence to propose that this compound primarily acts as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair. Secondary potential mechanisms, including the inhibition of the NF-κB signaling pathway and antimicrobial activity, are also explored. This document provides a comprehensive overview of these hypotheses, supported by data from structurally related compounds, detailed experimental protocols for hypothesis validation, and visual representations of the relevant biological pathways and experimental workflows.

Primary Hypothesis: PARP Inhibition

The most prominent hypothesized mechanism of action for this compound is the inhibition of the Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1. This hypothesis is predicated on the established activity of the isoquinolinone core structure as a pharmacophore in numerous PARP inhibitors.

The Role of PARP in DNA Repair and Cancer

PARP enzymes, especially PARP1, are critical components of the cellular DNA damage response (DDR). They act as sensors for DNA single-strand breaks (SSBs). Upon detection of a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.

In the context of cancer, particularly in tumors with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. These cancer cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. Inhibition of PARP in these HR-deficient cells leads to the accumulation of unrepaired SSBs, which can collapse replication forks during cell division, resulting in the formation of cytotoxic DSBs. Since the HR pathway is compromised, these DSBs cannot be repaired, leading to a synthetic lethal phenotype and selective killing of cancer cells.

Hypothesized Mechanisms of PARP Inhibition

Two primary mechanisms are proposed for the therapeutic effect of PARP inhibitors:

-

Catalytic Inhibition: The inhibitor molecule binds to the catalytic domain of the PARP enzyme, preventing the synthesis of PAR chains. This blocks the recruitment of DNA repair proteins to the site of damage.

-

PARP Trapping: The inhibitor not only blocks the catalytic activity but also "traps" the PARP enzyme on the DNA at the site of the break. This PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, leading to cell death. The trapping efficiency of different PARP inhibitors is thought to contribute significantly to their clinical efficacy.

Supporting Evidence from Structurally Related Compounds

Table 1: PARP Inhibitory Activity of Selected Isoquinolinone and Related Derivatives

| Compound/Derivative Class | Target | Assay Type | IC50 / Ki | Reference |

| Isoquinolinone Derivatives | PARP1 | Biochemical | Nanomolar to low micromolar range | General class activity |

| Naphthyridinone Derivatives | PARP1 | Biochemical | Nanomolar range | Structurally related scaffold |

| Olaparib (Phthalazinone core) | PARP1/2 | Biochemical | ~5 nM (PARP1), ~1 nM (PARP2) | Approved PARP inhibitor |

| Rucaparib (Phthalazinone core) | PARP1/2 | Biochemical | ~1.4 nM (PARP1) | Approved PARP inhibitor |

| Niraparib (Phthalazinone core) | PARP1/2 | Biochemical | ~3.8 nM (PARP1), ~2.1 nM (PARP2) | Approved PARP inhibitor |

| Talazoparib (Phthalazinone core) | PARP1/2 | Biochemical | ~0.57 nM (PARP1) | Approved PARP inhibitor |

Note: This table presents representative data for the general class of compounds and approved drugs to support the hypothesis, as specific data for this compound is not available.

Visualizing the PARP Inhibition Pathway

Caption: Hypothesized PARP inhibition signaling pathway.

Secondary Hypotheses

Based on the broader biological activities reported for isoquinoline derivatives, two secondary mechanisms of action are proposed for this compound.

Inhibition of NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. Some isoquinoline alkaloids have been shown to inhibit NF-κB activation. It is hypothesized that this compound may interfere with this pathway, potentially by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This would prevent the translocation of NF-κB to the nucleus and subsequent gene transcription.

Antimicrobial Activity

The isoquinoline scaffold is present in several natural and synthetic compounds with antimicrobial properties. The mechanism of antimicrobial action for isoquinoline derivatives is diverse and can involve the disruption of bacterial cell wall synthesis, inhibition of nucleic acid biosynthesis, or interference with key bacterial enzymes such as DNA gyrase and topoisomerase IV. It is plausible that this compound could exert antimicrobial effects through one or more of these mechanisms.

Experimental Protocols for Hypothesis Validation

To investigate the hypothesized mechanisms of action of this compound, a series of in vitro and cell-based assays are required. The following protocols provide a framework for these studies.

PARP1 Enzymatic Inhibition Assay (Fluorometric)

Objective: To determine the in vitro inhibitory activity of this compound against purified PARP1 enzyme by measuring the consumption of its substrate, NAD+.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

β-Nicotinamide adenine dinucleotide (β-NAD+)

-

This compound

-

Known PARP inhibitor (e.g., Olaparib) as a positive control

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

NAD+ detection kit (e.g., NAD/NADH-Glo™ Assay)

-

384-well white assay plates

-

Multimode plate reader with fluorescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a final concentration of 1% DMSO. Also prepare dilutions of the positive control.

-

Enzyme and DNA Preparation: Prepare a mixture of PARP1 enzyme and activated DNA in assay buffer to the desired final concentration.

-

Assay Setup:

-

Add 5 µL of the compound dilutions or vehicle control (1% DMSO in assay buffer) to the wells of the assay plate.

-

Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the β-NAD+ solution to each well.

-